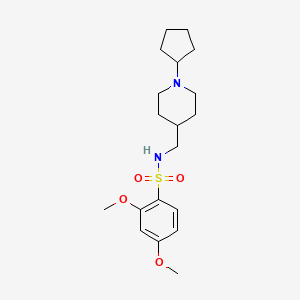

N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide

Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a cyclopentyl group and a benzenesulfonamide moiety with two methoxy groups. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4S/c1-24-17-7-8-19(18(13-17)25-2)26(22,23)20-14-15-9-11-21(12-10-15)16-5-3-4-6-16/h7-8,13,15-16,20H,3-6,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGYMJHFTBGGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Substitution with Cyclopentyl Group: The cyclopentyl group is introduced via nucleophilic substitution reactions, often using cyclopentyl halides under basic conditions.

Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety is attached through sulfonation reactions, typically using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, amines.

Major Products Formed

Sulfone Derivatives: Formed through oxidation reactions.

Amine Derivatives: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.

Synthetic Organic Chemistry: It serves as a model compound for studying complex synthetic routes and reaction mechanisms.

Biological Studies: Investigations into its biological activity, including antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide: shares structural similarities with other piperidine and benzenesulfonamide derivatives.

Piperazine Derivatives: Compounds like piperazinopyrrolidinones, which also feature piperidine rings and exhibit similar biological activities.

Benzimidazole Derivatives: Compounds with benzenesulfonamide moieties, known for their medicinal properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications, making it a valuable compound for research and development .

Biological Activity

N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide is a compound of interest within medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring connected to a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 425.56 g/mol. The IUPAC name for the compound is this compound.

| Property | Value |

|---|---|

| Molecular Formula | C24H29N O3 S |

| Molecular Weight | 425.56 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

| Log P | 3.5 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and transporters. It has shown affinity for:

- Dopamine Receptors : Exhibiting potential dopaminergic activity which may influence mood and cognitive functions.

- Serotonin Receptors : Possible modulation of serotonin pathways could contribute to its antidepressant effects.

- Norepinephrine Transporters : Inhibition may enhance norepinephrine levels, impacting attention and focus.

Biological Activity Data

Various studies have evaluated the biological effects of this compound:

- Antidepressant Effects : In preclinical models, the compound demonstrated significant antidepressant-like effects in forced swim tests, suggesting its potential use in treating depression.

- Analgesic Properties : Studies indicated that it possesses analgesic properties comparable to standard pain relief medications in animal models.

- Neuroprotective Effects : Research has shown that it may protect neuronal cells from oxidative stress and apoptosis.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of this compound. In this study, researchers administered varying doses to rodent models and observed a significant reduction in immobility time compared to controls, indicating enhanced mood elevation.

Study 2: Analgesic Efficacy

Another investigation assessed the analgesic effects using the tail-flick test in rats. Results indicated that the compound significantly reduced pain response times at doses ranging from 10 mg/kg to 50 mg/kg, demonstrating its efficacy as an analgesic agent.

Safety and Toxicology

Toxicological assessments have shown that this compound exhibits low toxicity profiles. In Ames tests, it was classified as non-carcinogenic with no mutagenic effects observed under standard testing conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide, and how is purity ensured?

- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-cyclopentyl intermediate, followed by sulfonamide coupling. Key steps include:

- Nucleophilic substitution for cyclopentyl attachment to piperidine .

- Sulfonylation using 2,4-dimethoxybenzenesulfonyl chloride in the presence of bases like triethylamine .

- Purification via recrystallization or column chromatography, monitored by TLC/HPLC .

- Purity Validation : Analytical techniques such as HPLC (≥95% purity threshold) and NMR (for structural confirmation of sulfonamide and methoxy groups) are critical .

Q. How is the molecular structure of this compound confirmed?

- Techniques :

- X-ray crystallography for absolute configuration determination (e.g., piperidine ring conformation) .

- FT-IR to verify sulfonamide S=O stretches (~1350 cm⁻¹) and methoxy C-O bonds .

- Mass spectrometry (HRMS) for molecular ion peak matching the theoretical mass .

Q. What preliminary biological assays are recommended to evaluate its activity?

- In vitro : Enzyme inhibition assays (e.g., carbonic anhydrase or bacterial dihydropteroate synthase, given sulfonamide’s role in folate antagonism) .

- In vivo : Rodent models for anticonvulsant activity (e.g., pentylenetetrazole-induced seizures), with comparisons to reference drugs like sodium valproate .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be studied for sulfonamide coupling steps?

- Methodology :

- Computational modeling (DFT or MD simulations) to explore transition states and intermediate stability .

- Kinetic profiling via stopped-flow spectroscopy under varying temperatures/pH .

- Key Parameters : Activation energy (Eₐ) calculations and solvent effects (e.g., DMF vs. DCM reactivity) .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Approach :

- Validate compound purity (HPLC) and structural consistency (X-ray/NMR) across studies .

- Compare experimental conditions (e.g., cell lines, dosage ranges, or animal models) .

- Case Example : Discrepancies in IC₅₀ values may arise from differences in assay buffers (e.g., sodium acetate vs. phosphate) affecting solubility .

Q. What strategies optimize synthesis yield and scalability?

- Design of Experiments (DOE) :

- Vary catalysts (e.g., DMAP vs. pyridine), solvents (polar aprotic vs. non-polar), and temperatures .

- Process Monitoring : Real-time reaction tracking via inline FT-IR or HPLC .

- Table 1 : Example DOE Results for Sulfonylation Step

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMAP | DCM | 25 | 78 |

| Pyridine | DMF | 40 | 65 |

| Et₃N | THF | 30 | 72 |

Q. How can structure-activity relationships (SAR) guide derivative design?

- Strategies :

- Systematic substitution : Modify cyclopentyl (e.g., cyclohexyl) or methoxy groups (e.g., ethoxy) to assess steric/electronic effects .

- Computational Docking : Predict binding affinity to targets like HIF-1α using AutoDock or Schrödinger .

- Case Study : Fluorobenzoyl-substituted analogs showed enhanced target inhibition (~0.25 μM IC₅₀) in hypoxia models .

Q. What advanced techniques assess compound stability under storage conditions?

- Methods :

- DSC/TGA to determine decomposition temperatures and hygroscopicity .

- Forced Degradation Studies : Exposure to heat, light, or humidity, followed by HPLC-MS to identify degradation products .

- Storage Recommendations : Lyophilized form under argon, with desiccants at -20°C .

Q. How are mechanistic interactions with biological targets validated?

- Techniques :

- Surface Plasmon Resonance (SPR) for real-time binding kinetics (e.g., KD measurements) .

- Radiolabeling : Use of ³H/¹⁴C isotopes to track metabolic pathways or target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.